molecular formula C17H14BrF3N2O2S B6121909 3-bromo-4-ethoxy-N-{[2-(trifluoromethyl)phenyl]carbamothioyl}benzamide

3-bromo-4-ethoxy-N-{[2-(trifluoromethyl)phenyl]carbamothioyl}benzamide

Cat. No.: B6121909
M. Wt: 447.3 g/mol
InChI Key: VSQQUTGONAUKCB-UHFFFAOYSA-N
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Description

3-bromo-4-ethoxy-N-{[2-(trifluoromethyl)phenyl]carbamothioyl}benzamide is a complex organic compound that features a bromine atom, an ethoxy group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-bromo-4-ethoxy-N-{[2-(trifluoromethyl)phenyl]carbamothioyl}benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

3-bromo-4-ethoxy-N-{[2-(trifluoromethyl)phenyl]carbamothioyl}benzamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: It may be used in the study of biological pathways and interactions due to its unique chemical properties.

    Industry: The compound can be utilized in the development of new materials with desired properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3-bromo-4-ethoxy-N-{[2-(trifluoromethyl)phenyl]carbamothioyl}benzamide involves its interaction with molecular targets and pathways. The trifluoromethyl group plays a significant role in modulating the compound’s reactivity and binding affinity to specific targets . The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-4-ethoxy-N-{[2-(trifluoromethyl)phenyl]carbamothioyl}benzamide is unique due to the presence of the ethoxy group and the specific positioning of the trifluoromethyl group

Properties

IUPAC Name

3-bromo-4-ethoxy-N-[[2-(trifluoromethyl)phenyl]carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrF3N2O2S/c1-2-25-14-8-7-10(9-12(14)18)15(24)23-16(26)22-13-6-4-3-5-11(13)17(19,20)21/h3-9H,2H2,1H3,(H2,22,23,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSQQUTGONAUKCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrF3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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